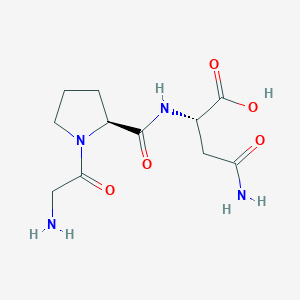

Glycyl-L-prolyl-L-asparagine

Description

Structure

3D Structure

Properties

CAS No. |

401570-00-1 |

|---|---|

Molecular Formula |

C11H18N4O5 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C11H18N4O5/c12-5-9(17)15-3-1-2-7(15)10(18)14-6(11(19)20)4-8(13)16/h6-7H,1-5,12H2,(H2,13,16)(H,14,18)(H,19,20)/t6-,7-/m0/s1 |

InChI Key |

SCJJPCQUJYPHRZ-BQBZGAKWSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CC(=O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Glycyl L Prolyl L Asparagine

Solid-Phase Peptide Synthesis (SPPS) Techniques for Glycyl-L-prolyl-L-asparagine

SPPS is a cornerstone of modern peptide synthesis, involving the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin. pacific.eduscispace.com The synthesis proceeds from the C-terminus (Asparagine) to the N-terminus (Glycine).

The successful assembly of this compound via SPPS hinges on the optimization of coupling reactions and the strategic use of protecting groups to prevent unwanted side reactions. nih.gov The most common strategy is Fmoc/tBu-based chemistry, where the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.decreative-peptides.com

A significant challenge in the synthesis of asparagine-containing peptides is the potential for dehydration of the side-chain amide to form a nitrile (β-cyanoalanine). nih.govscite.ai This side reaction can occur during the carboxyl group activation step, especially with carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC). nih.govpeptide.com To mitigate this, several strategies are employed:

Side-Chain Protection: The asparagine side-chain amide can be protected to prevent dehydration. The trityl (Trt) group is the most commonly used protecting group for the asparagine side chain in Fmoc-SPPS. peptide.comthermofisher.com

Optimized Coupling Reagents: The choice of coupling reagent is critical. bachem.com Modern aminium/uronium-based reagents such as HBTU, HATU, and HCTU, or phosphonium-based reagents like PyBOP, generally provide rapid coupling kinetics and can reduce side reactions when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. bachem.comnih.gov

Proline's unique secondary amine structure can lead to slower coupling rates and potential for diketopiperazine formation, particularly after the coupling of the second amino acid (Proline). However, in a Gly-Pro sequence, this side reaction is less of a concern. Glycine (B1666218), having no side chain, presents no specific challenges regarding side-chain protection.

| Amino Acid | α-Amino Group Protection | Side Chain Functionality | Common Side Chain Protecting Group | Cleavage Condition for Side Chain Group |

|---|---|---|---|---|

| Glycine (Gly) | Fmoc | None | N/A | N/A |

| L-Proline (Pro) | Fmoc | None | N/A | N/A |

| L-Asparagine (Asn) | Fmoc | Amide (-CONH₂) | Trityl (Trt) | Strong acid (e.g., TFA) thermofisher.com |

| Reagent Class | Example(s) | Key Characteristics | Notes on Asparagine Coupling |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Classical, effective activators. bachem.comcreative-peptides.com | Higher risk of side-chain dehydration to nitrile without additives or side-chain protection. nih.govpeptide.com |

| Aminium/Uronium | HBTU, HATU, HCTU | High coupling efficiency, rapid kinetics. peptide.comnih.gov | Generally preferred for difficult couplings, including asparagine, often used with HOBt or Oxyma. |

| Phosphonium | BOP, PyBOP | Highly effective, similar to aminium salts. bachem.com | BOP-mediated activation of side-chain protected Fmoc-Asn proceeds rapidly and without side reactions. nih.govscite.ai |

The choice of solid support is dictated by the desired C-terminal functionality of the final peptide. fluorochem.co.ukbiosynth.com For this compound, if a C-terminal carboxylic acid is desired, Wang or 2-chlorotrityl chloride (CTC) resins are common choices. biotage.com If a C-terminal amide is required, a Rink Amide or Sieber amide resin would be used. biotage.comuci.edu The attachment of the first amino acid, Fmoc-Asn-OH, to the resin is a critical step. Attaching asparagine to standard Wang resin can be difficult; therefore, using resins designed for producing peptide amides by anchoring through a side-chain carboxyl group (of a protected Asp derivative) can be an effective alternative strategy for synthesizing peptides with a C-terminal asparagine. researchgate.net

| Resin Type | Linker Type | Cleavage Condition | Resulting C-Terminus | Key Features |

|---|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | Strong acid (e.g., 95% TFA) biotage.com | Carboxylic Acid | Widely used for peptide acids, but initial loading can be challenging. biotage.com |

| 2-Chlorotrityl Chloride (CTC) Resin | Trityl | Very mild acid (e.g., 1-3% TFA) biotage.com | Carboxylic Acid | Highly acid-sensitive, allows for cleavage of fully protected peptides. peptide.com |

| Rink Amide Resin | Knorr/Rink linker | Strong acid (e.g., 95% TFA) biotage.com | Amide | Standard choice for peptide amides. uci.edu |

Once the peptide chain is fully assembled, the final step is cleavage from the resin, which simultaneously removes the acid-labile side-chain protecting groups. wpmucdn.com This is typically achieved by treating the peptide-resin with a "cleavage cocktail" consisting of a strong acid, most commonly trifluoroacetic acid (TFA), and a mixture of scavengers. wpmucdn.comthermofisher.com Scavengers are nucleophilic reagents added to quench the reactive carbocations generated from the protecting groups (e.g., trityl from Asn(Trt)) and the resin linker, thus preventing re-attachment or modification of the deprotected peptide. thermofisher.comsigmaaldrich.com

| Cocktail Name/Composition | Typical Use Case |

|---|---|

| TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5) | General purpose cocktail for peptides without particularly sensitive residues. sigmaaldrich.com |

| Reagent K: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | "Universal" cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, or Arg(Pmc/Mtr). sigmaaldrich.com |

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (LPPS), also known as classical synthesis, involves carrying out all reaction and purification steps in a homogeneous solution. springernature.com While more labor-intensive and less amenable to automation than SPPS, it is highly scalable and allows for the purification of intermediates at each step. chempep.com

For a tripeptide like this compound, a fragment condensation approach is highly efficient in solution-phase synthesis. chempep.com This involves synthesizing smaller peptide fragments and then coupling them together. A common strategy would be a [2+1] condensation, where the dipeptide Glycyl-L-proline is synthesized and then coupled to an L-asparagine derivative.

The primary risk in fragment condensation is racemization of the C-terminal amino acid of the activated peptide fragment. doi.org However, activating a fragment ending in Proline, such as Z-Gly-L-Pro-OH, largely circumvents this issue. Proline's cyclic structure and secondary amine nature make it highly resistant to the common racemization pathways that affect other amino acids during activation. bachem.com This makes the Gly-Pro linkage an ideal disconnection point for a fragment strategy. The synthesis would involve coupling Z-Gly-L-Pro-OH with H-L-Asn-OBzl using a suitable coupling agent.

The formation of the peptide bond in solution-phase synthesis requires the activation of the carboxyl group of one amino acid (or peptide fragment) to make it susceptible to nucleophilic attack by the amino group of the other. bachem.comcreative-peptides.com

Classical and modern coupling reagents are used for this purpose:

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. creative-peptides.com To suppress racemization and other side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) are almost always included. bachem.com

Phosphonium and Aminium Reagents: Reagents like BOP, PyBOP, HBTU, and HATU, which are prevalent in SPPS, are also highly effective for solution-phase couplings, including fragment condensations. bachem.com They often result in higher yields and cleaner reactions compared to carbodiimides.

Reaction conditions typically involve dissolving the protected amino acids or fragments in an appropriate organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), adding the coupling reagent and any additives, and stirring at room temperature until the reaction is complete. nih.gov

| Reagent | Typical Additive | Key Features |

|---|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt, HOSu | Inexpensive and effective; byproduct (DCU) is insoluble in many solvents, aiding removal. bachem.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOSu | Water-soluble, allowing for easy removal of byproduct and excess reagent via aqueous extraction. creative-peptides.com |

| HBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None (contains HOBt moiety) | High efficiency, fast reaction times, low racemization. peptide.com |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | None | Very effective for sterically hindered couplings and fragment condensation. bachem.com |

Chemoenzymatic Synthesis Routes for this compound

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. bachem.com This approach offers significant advantages, most notably the complete suppression of racemization due to the high stereospecificity of enzymes. doi.org It is also considered a greener chemistry approach due to the reduced use of toxic reagents and organic solvents. bachem.comfrontiersin.org

For this compound, a chemoenzymatic strategy would likely involve a fragment condensation catalyzed by a protease enzyme. A potential route could be the coupling of a C-terminal activated Glycyl-L-proline ester (e.g., Gly-L-Pro-OMe) with L-asparagine amide (H-L-Asn-NH₂). The reaction is often carried out in anhydrous organic solvents or biphasic systems to shift the thermodynamic equilibrium from hydrolysis (the natural function of proteases) towards synthesis. doi.org Enzymes like subtilisin have been shown to be effective for such fragment condensations of side-chain protected peptides in organic solvents. doi.org While this method holds great promise for producing peptides of very high chiral purity, the development of specific enzymatic protocols can require significant optimization of reaction conditions, including enzyme choice, solvent system, and substrate engineering.

Isotopic Labeling Strategies for this compound and its Analogs

Isotopic labeling of this compound (Gly-Pro-Asn) involves the incorporation of stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into the peptide's structure. These labeled molecules are chemically identical to their unlabeled counterparts but have a greater mass, making them invaluable tools for academic research, particularly in quantitative proteomics and nuclear magnetic resonance (NMR) spectroscopy. The primary strategies for producing isotopically labeled Gly-Pro-Asn and its analogs include chemical synthesis using labeled precursors and metabolic labeling in cell culture systems.

Chemical synthesis is the most direct method for producing labeled Gly-Pro-Asn. This approach utilizes standard peptide synthesis protocols, such as solid-phase peptide synthesis (SPPS), but incorporates one or more amino acid building blocks that have been pre-enriched with stable isotopes. A wide variety of labeled and protected amino acids are commercially available, allowing for precise control over the location and extent of labeling. For example, a fully labeled version of the tripeptide can be synthesized using ¹³C and ¹⁵N-enriched glycine, proline, and asparagine. ckisotopes.com This method is ideal for creating standards for mass spectrometry-based quantification, where a known amount of the heavy-labeled peptide is spiked into a complex biological sample to serve as an internal standard for accurately measuring the amount of the endogenous, unlabeled peptide. researchgate.net

Metabolic labeling, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), offers an alternative approach for labeling proteins and peptides in vivo. ckgas.com In this method, cells are grown in a specialized medium where a specific natural amino acid is replaced by its heavy isotope-labeled version. ckgas.com After several cell divisions, the labeled amino acid is fully incorporated into the cellular proteome. ckgas.com While this technique is more commonly used for large-scale quantitative proteomics, it could theoretically be applied to produce labeled Gly-Pro-Asn if a biological system that generates this specific tripeptide is being studied. However, specific labeling of asparagine can be challenging due to its position in metabolic pathways, which are closely linked to aspartate and glutamate (B1630785) synthesis. nih.gov

More advanced enzymatic methods can also be employed for segmental isotopic labeling. Techniques using asparaginyl endopeptidases, for instance, allow for the ligation of a synthetically labeled peptide segment to a recombinantly expressed protein fragment, enabling targeted labeling of specific domains within a larger protein. nih.gov

The choice of labeling strategy depends on the intended application, as summarized in the table below.

| Labeling Strategy | Description | Primary Application | Key Advantages | References |

| Chemical Synthesis | Utilizes isotopically enriched amino acid precursors in solid-phase or solution-phase peptide synthesis. | Quantitative Mass Spectrometry (Internal Standard), NMR Spectroscopy | Site-specific control over label placement; high purity and yield. | ckisotopes.comresearchgate.net |

| Metabolic Labeling (SILAC) | Cells are cultured in media containing heavy-isotope labeled amino acids, which are incorporated into newly synthesized proteins. | Quantitative Proteomics, Protein Turnover Studies | In vivo labeling reflects biological processes; efficient for proteome-wide analysis. | ckgas.com |

| Enzymatic Ligation | Enzymes like asparaginyl endopeptidase are used to connect peptide fragments, at least one of which is isotopically labeled. | NMR Structural Biology (Segmental Labeling) | Allows for labeling of specific regions within a large protein without full synthesis. | nih.gov |

Design and Synthesis of this compound Analogs for Academic Investigation

Modifications at the Glycine Residue

The glycine residue is unique as it lacks a side chain, granting the peptide backbone significant conformational flexibility. nih.gov Modifications at this position are often designed to alter this flexibility or to introduce new functional groups.

Alkyl Substitution : Replacing glycine with alanine (B10760859) (α-methyl substitution) or other aliphatic amino acids reduces the local conformational freedom. This can help determine if the inherent flexibility of the N-terminal glycine is essential for biological activity.

Backbone N-Alkylation : N-methylation of the glycine amide nitrogen can restrict peptide bond rotation and improve resistance to enzymatic degradation by aminopeptidases.

N-Terminal Derivatization : The N-terminal amine group of glycine can be acylated with various moieties. For example, N-myristoylation, the attachment of a 14-carbon fatty acid, is a biologically relevant modification that can target peptides to cellular membranes. researchgate.net

| Modification Type | Example Analog | Rationale for Synthesis | Potential Impact | References |

| Side-Chain Substitution | L-Alanyl-L-prolyl-L-asparagine | To reduce backbone flexibility. | Altered receptor binding affinity or conformational preference. | nih.gov |

| Backbone Modification | (N-methyl)this compound | To increase metabolic stability and restrict bond rotation. | Enhanced resistance to proteolysis; potential change in conformation. | |

| N-Terminal Acylation | N-Myristoyl-Glycyl-L-prolyl-L-asparagine | To increase lipophilicity and introduce a membrane anchor. | Altered cellular localization and bioavailability. | researchgate.net |

Modifications at the Proline Residue

Ring Size Modification : Replacing proline with smaller (azetidine-2-carboxylic acid) or larger (pipecolic acid) ring systems alters the bond angles of the peptide backbone, thereby changing the peptide's three-dimensional shape. sigmaaldrich.com

Ring Substitution : The introduction of substituents on the proline ring, such as fluorine or hydroxyl groups (e.g., 4-hydroxyproline), can influence the ring's pucker and introduce new hydrogen bonding capabilities, which may affect binding interactions and stability. nih.gov

Alpha-Methylation : The addition of a methyl group to the α-carbon of proline, as seen in the analog of a similar tripeptide (Gly-Pro-Glu), has been shown to improve pharmacokinetic properties such as elimination half-life and oral bioavailability. researchgate.netsigmaaldrich.com

| Modification Type | Example Analog | Rationale for Synthesis | Potential Impact | References |

| Ring Homologation | Glycyl-L-pipecolyl-L-asparagine | To alter the backbone turn angle and rigidity. | Change in overall peptide conformation and biological activity. | sigmaaldrich.com |

| Ring Substitution | Glycyl-(4-fluoro)-L-prolyl-L-asparagine | To modify ring conformation and electronic properties. | Enhanced binding affinity or metabolic stability. | nih.gov |

| Alpha-Carbon Substitution | Glycyl-(α-methyl)-L-prolyl-L-asparagine | To improve pharmacokinetic properties. | Increased oral bioavailability and resistance to degradation. | researchgate.netsigmaaldrich.com |

Modifications at the Asparagine Residue

The asparagine residue features a polar carboxamide side chain that can participate in hydrogen bonding. Modifications here can alter solubility, binding interactions, and susceptibility to chemical degradation or post-translational modifications.

Homologation : Replacing asparagine with glutamine extends the side chain by one methylene (B1212753) group, which can probe the spatial requirements of a binding pocket.

Side-Chain Hydrolysis : Substituting asparagine with aspartic acid replaces the side-chain amide with a carboxylic acid. This introduces a negative charge at physiological pH, drastically altering the peptide's electrostatic properties.

Hydroxylation : The hydroxylation of the asparagine side chain at the β-carbon is a known post-translational modification. nih.gov Synthesizing an analog with β-hydroxyasparagine can help investigate the functional consequences of this modification.

Glycosylation : N-linked glycosylation, the attachment of a carbohydrate moiety to the asparagine side-chain amide nitrogen, is a critical post-translational modification that affects protein folding and function. nih.gov The synthesis of a glycopeptide analog of Gly-Pro-Asn would allow for the study of how glycan structures influence the peptide's properties.

| Modification Type | Example Analog | Rationale for Synthesis | Potential Impact | References |

| Side-Chain Homologation | Glycyl-L-prolyl-L-glutamine | To increase side-chain length and flexibility. | Altered binding specificity or affinity. | |

| Amide-to-Acid Substitution | Glycyl-L-prolyl-L-aspartic acid | To introduce a negative charge and alter hydrogen bonding potential. | Drastically changed electrostatic profile and solubility. | |

| Side-Chain Hydroxylation | Glycyl-L-prolyl-(β-hydroxy)-L-asparagine | To mimic a post-translational modification. | Investigation of the functional role of asparagine hydroxylation. | nih.gov |

| N-Glycosylation | Glycyl-L-prolyl-(N-GlcNAc)-L-asparagine | To study the effects of carbohydrate attachment. | Altered solubility, stability, and biological recognition. | nih.gov |

Biochemical Stability and Degradation Pathways of Glycyl L Prolyl L Asparagine

Non-Enzymatic Degradation Mechanisms

Non-enzymatic degradation of peptides and proteins occurs spontaneously under physiological conditions and is a significant factor in their turnover and aging. For Glycyl-L-prolyl-L-asparagine, the primary non-enzymatic degradation pathways involve modifications of the asparagine residue.

Asparaginyl Deamidation Pathways and Succinimide (B58015) Formation

Asparagine deamidation is a common non-enzymatic modification where the side-chain amide group of an asparagine residue is hydrolyzed to a carboxylate group, converting the asparagine to aspartic acid or isoaspartic acid. This process typically proceeds through a five-membered succinimide (aminosuccinyl) intermediate. The formation of this succinimide ring is the rate-limiting step in the deamidation of many peptides. researchgate.netacs.org

The generally accepted mechanism for succinimide formation involves a nucleophilic attack by the nitrogen atom of the C-terminally adjacent amino acid residue (the n+1 residue) on the side-chain carbonyl carbon of the asparagine. researchgate.netnih.gov However, in the case of this compound, the asparagine residue is at the C-terminus of the tripeptide. Consequently, there is no subsequent amino acid to provide the necessary nucleophilic nitrogen for this intramolecular cyclization reaction to occur. This structural feature significantly inhibits the most common and rapid pathway of succinimide formation and, therefore, deamidation.

While the primary pathway is blocked, alternative, albeit much slower, mechanisms for the degradation of C-terminal asparagine have been described. One such pathway involves the spontaneous cleavage of the peptide bond C-terminal to the asparagine, leading to the formation of a C-terminal succinimide. This succinimide can then be hydrolyzed to yield peptides with either a C-terminal asparagine or a C-terminal aspartyl amide. nih.govportlandpress.com

Isomerization and Racemization of Asparagine Residues in Tripeptides

Isomerization and racemization at asparagine residues are direct consequences of succinimide intermediate formation. The planar and symmetric nature of the succinimide ring allows for the loss of stereochemical integrity at the α-carbon of the original asparagine residue. nih.gov

Isomerization: The succinimide ring can be hydrolyzed at two different carbonyl carbons. Hydrolysis at the α-carbonyl carbon regenerates the original peptide linkage, resulting in an aspartic acid residue. Conversely, hydrolysis at the β-carbonyl carbon results in the formation of an isoaspartic acid residue, where the peptide backbone is extended by a methylene (B1212753) group. The formation of isoaspartic acid is often favored, with typical ratios of isoaspartic acid to aspartic acid being around 3:1. mdpi.com

Racemization: The succinimide intermediate is prone to racemization, where the L-configuration of the original asparagine can be converted to a D-configuration. nih.gov Hydrolysis of the D-succinimide intermediate can then lead to the formation of both D-aspartic acid and D-isoaspartic acid. nih.gov

Given that the primary pathway for succinimide formation is hindered for this compound due to the C-terminal position of the asparagine, the rates of both isomerization and racemization are expected to be significantly reduced compared to peptides where asparagine is followed by another amino acid. nih.gov

Influence of Adjacent Amino Acid Residues on Stability (e.g., Proline Effect)

The stability of an asparagine residue is highly influenced by its neighboring amino acids.

The Proline Effect: The presence of a proline residue C-terminal to an asparagine (Asn-Pro sequence) is known to dramatically slow the rate of deamidation. This is because the nitrogen atom of proline is part of a rigid pyrrolidine (B122466) ring, making it a poor nucleophile for the attack required to form the succinimide intermediate. nih.gov In this compound, the proline residue is N-terminal to the asparagine (Pro-Asn). While the C-terminal effect is more pronounced, the conformational constraints imposed by the preceding proline residue can also influence the flexibility of the peptide backbone and potentially affect the stability of the adjacent asparagine.

N-Terminal Glycine (B1666218): The N-terminal glycine residue in this compound can also impact its stability. N-terminal glycine has been identified as a potential degradation signal (degron) in some contexts, influencing protein and peptide turnover. nih.govnih.gov However, its effect can be stabilizing in other sequences. In this specific tripeptide, the presence of the adjacent proline likely dominates the stability characteristics.

Table 1: Factors Influencing Non-Enzymatic Degradation of this compound

| Factor | Influence on Stability | Mechanism |

|---|---|---|

| C-Terminal Asparagine | Increases stability | Hinders the primary pathway of succinimide formation, which requires a C-terminal adjacent amino acid. |

| Preceding Proline Residue | May increase stability | The rigid structure of proline can reduce the flexibility of the peptide backbone, potentially hindering the conformational changes required for degradation. |

| N-Terminal Glycine Residue | Variable | Can act as a degradation signal in some contexts, but its effect is likely secondary to the influence of the proline and the C-terminal asparagine. |

Enzymatic Hydrolysis of this compound

The peptide bonds in this compound are susceptible to cleavage by specific enzymes known as peptidases or proteases. The presence of a proline residue makes the tripeptide resistant to many common proteases but a substrate for a specific class of enzymes that recognize proline-containing sequences.

Susceptibility to Peptidases and Proteases

This compound is a potential substrate for several proline-specific peptidases:

Dipeptidyl Peptidase IV (DPPIV): This enzyme is a serine exopeptidase that cleaves dipeptides from the N-terminus of peptides with a proline or alanine (B10760859) at the penultimate (P1) position. The sequence Gly-Pro- at the N-terminus of a peptide is a classic substrate for DPPIV. researchgate.netacs.org

Aminopeptidase (B13392206) P: This metallopeptidase cleaves the N-terminal amino acid from peptides where the second residue is proline (an X-Pro sequence). nih.govnih.gov

Prolyl Oligopeptidase (POP): Also known as prolyl endopeptidase, this enzyme is a serine peptidase that cleaves peptide bonds on the C-terminal side of proline residues within a peptide chain. It typically acts on peptides shorter than 30 amino acids. tandfonline.comnih.govnih.gov

Identification of Specific Cleavage Sites within the Tripeptide Sequence

Based on the known specificities of these enzymes, the following cleavage patterns for this compound can be predicted:

Dipeptidyl Peptidase IV (DPPIV): This enzyme would cleave the Gly-Pro dipeptide from the N-terminus, releasing Gly-Pro and the C-terminal L-asparagine.

Cleavage Site: Between Proline and Asparagine (Gly-Pro-|-Asn)

Aminopeptidase P: This enzyme would cleave the N-terminal glycine residue.

Cleavage Site: Between Glycine and Proline (Gly-|-Pro-Asn)

Prolyl Oligopeptidase (POP): This enzyme would cleave the peptide bond C-terminal to the proline residue.

Cleavage Site: Between Proline and Asparagine (Gly-Pro-|-Asn)

Table 2: Predicted Enzymatic Cleavage of this compound | Enzyme | Specificity | Predicted Cleavage Site | Products | | :--- | :--- | :--- | :--- | | Dipeptidyl Peptidase IV (DPPIV) | Cleaves X-Pro-|-Y from the N-terminus | Gly-Pro-|-Asn | Gly-Pro + L-Asparagine | | Aminopeptidase P | Cleaves X-|-Pro-Y from the N-terminus | Gly-|-Pro-Asn | Glycine + Pro-Asn | | Prolyl Oligopeptidase (POP) | Cleaves Y-Pro-|-X internally | Gly-Pro-|-Asn | Gly-Pro + L-Asparagine |

Computational and Theoretical Investigations of Glycyl L Prolyl L Asparagine

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For Glycyl-L-prolyl-L-asparagine, MD simulations can reveal the accessible conformations of the peptide in different environments, such as in aqueous solution.

MD simulations of peptides containing proline have shown that the proline ring can exist in different "pucker" conformations, primarily Cγ-endo ("down") and Cγ-exo ("up"), which are in dynamic equilibrium. researchgate.net The transition between these puckering states can influence the local and global conformation of the peptide. Furthermore, the peptide bond preceding the proline residue (the Gly-Pro bond in this case) can undergo cis-trans isomerization. While the trans conformation is generally favored for most peptide bonds, the cis conformation is significantly more accessible for X-Pro bonds. MD simulations can quantify the energetic barrier between these isomers and their relative populations.

The asparagine residue at the C-terminus also contributes to the conformational diversity through the rotation of its side chain. The flexibility of the terminal glycine (B1666218) residue allows for a wider range of backbone conformations compared to other amino acids.

A typical MD simulation of this compound would involve placing the peptide in a box of water molecules and calculating the forces between all atoms to simulate their movement over nanoseconds or even microseconds. Analysis of these trajectories can provide information on stable conformations, hydrogen bonding networks with water, and the flexibility of different parts of the peptide.

Table 1: Key Dihedral Angles in this compound for Conformational Analysis

| Residue | Dihedral Angle | Description | Typical Range of Motion |

| Glycine | φ (phi) | Rotation around N-Cα bond | Wide range |

| ψ (psi) | Rotation around Cα-C bond | Wide range | |

| Proline | φ (phi) | Rotation around N-Cα bond | Restricted (-60° to -75°) |

| ψ (psi) | Rotation around Cα-C bond | Influenced by ring pucker | |

| ω (omega) | Gly-Pro peptide bond | Can adopt both cis and trans | |

| Asparagine | χ1 (chi1) | Rotation of the side chain | Multiple rotamers possible |

| χ2 (chi2) | Rotation of the side chain | Multiple rotamers possible |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. mdpi.com These methods can provide detailed information about electron distribution, molecular orbitals, and the energetics of chemical reactions.

For this compound, quantum chemical calculations can be used to determine properties such as the distribution of charges on the atoms, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of the molecule. researchgate.net

The pKa values of the ionizable groups in a peptide are crucial for understanding its charge state at a given pH. This compound has two main ionizable groups: the N-terminal amino group of glycine and the C-terminal carboxylic acid group of asparagine.

Quantum chemical methods can be employed to predict these pKa values by calculating the free energy change associated with the deprotonation of each group. scielo.br This is often done using thermodynamic cycles in combination with continuum solvation models to account for the effect of the solvent. The accuracy of these predictions can be high, often within one pKa unit of experimental values. peerj.com Combining quantum mechanical calculations with machine learning methods has also emerged as a powerful approach for accurate pKa prediction. optibrium.comdigitellinc.commorressier.com

Table 2: Predicted pKa Values for Ionizable Groups in a Gly-Pro-Asn-like Environment

| Ionizable Group | Predicted pKa (approximate) |

| N-terminal amino group (Gly) | ~7.5 - 8.5 |

| C-terminal carboxyl group (Asn) | ~3.0 - 4.0 |

Note: These are approximate values based on typical ranges for peptides and can be influenced by the local chemical environment.

A significant degradation pathway for asparagine-containing peptides is non-enzymatic deamidation. nih.gov This reaction involves the conversion of the asparagine side chain into an aspartic acid or isoaspartic acid residue through a cyclic succinimide (B58015) intermediate. mdpi.comacs.org This modification introduces a negative charge and can alter the structure and function of the peptide.

Quantum chemical calculations are instrumental in elucidating the detailed mechanism of this reaction. acs.org They can be used to calculate the energy profile of the reaction pathway, identifying the transition states and intermediates. The reaction is known to be highly dependent on the local peptide sequence and conformation. nih.gov

The deamidation process is initiated by a nucleophilic attack of the nitrogen atom of the succeeding peptide bond (in this case, the C-terminal amide) on the side-chain carbonyl carbon of asparagine. mdpi.com The presence of the proline residue C-terminal to the asparagine would sterically hinder this intramolecular attack, suggesting that this compound would have a slower deamidation rate compared to a sequence like Glycyl-L-asparaginyl-L-glycine. acs.org Quantum chemical calculations can quantify this steric hindrance and its effect on the activation energy of the reaction.

Molecular Docking Studies with Potential Interacting Biomolecules (e.g., Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies can be used to explore its potential interactions with biomolecules such as enzymes or receptors.

A relevant class of enzymes for asparagine-containing peptides is asparaginase (B612624), which catalyzes the hydrolysis of asparagine to aspartic acid and ammonia. abap.co.innih.gov While L-asparaginase primarily acts on the free amino acid, it can also have activity towards asparagine residues in peptides.

In a molecular docking simulation, the three-dimensional structure of the target enzyme is used as a receptor, and the conformation of this compound is varied to find the best binding pose within the enzyme's active site. nih.gov The scoring functions used in docking estimate the binding affinity, with lower energy scores indicating more favorable binding. researchgate.net

Docking studies of L-asparagine with L-asparaginase have identified key amino acid residues in the active site that are crucial for substrate binding and catalysis. abap.co.in Similar studies with this compound could reveal how the peptide backbone and the adjacent glycine and proline residues affect its binding to the enzyme compared to free L-asparagine. The results can provide hypotheses about whether this tripeptide could be a substrate or an inhibitor of such enzymes.

Table 3: Potential Interacting Residues in an Enzyme Active Site for this compound based on L-asparaginase Docking Studies

| Enzyme Residue Type | Potential Interaction |

| Threonine, Serine | Hydrogen bonding with the side-chain amide of asparagine |

| Aspartic Acid, Glutamic Acid | Hydrogen bonding with the side-chain amide of asparagine |

| Arginine, Lysine | Salt bridge with the C-terminal carboxylate |

| Hydrophobic residues | van der Waals interactions with the proline ring |

Structure-Activity Relationship (SAR) Modeling for Peptide Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.gov For peptides, this involves systematically modifying the amino acid sequence or individual residues and observing the effect on a specific biological endpoint.

For this compound, SAR studies would involve synthesizing a series of analogs and testing their activity in a relevant assay. For example, if the peptide were found to have a particular biological activity, analogs could be designed to improve potency, selectivity, or metabolic stability.

Quantitative structure-activity relationship (QSAR) models use statistical methods to correlate the chemical structures of a series of compounds with their activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized analogs. The "structure" is represented by molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov

For analogs of this compound, SAR and QSAR studies could explore questions such as:

The effect of replacing glycine with other amino acids (e.g., alanine (B10760859) for increased rigidity, or a D-amino acid to increase resistance to proteolysis).

The importance of the proline residue by substituting it with other cyclic or constrained amino acids.

The role of the asparagine side chain by replacing it with glutamine (a longer side chain) or aspartic acid (a negatively charged side chain). rsc.org

Table 4: Examples of Potential Analogs of this compound for SAR Studies

| Position | Modification | Rationale |

| 1 (Glycine) | Alanine | Investigate the effect of a small, neutral side chain. |

| D-Alanine | Improve stability against enzymatic degradation. | |

| 2 (Proline) | Hydroxyproline | Introduce a polar group and alter ring pucker preference. |

| Azetidine-2-carboxylic acid | Decrease the ring size and alter backbone conformation. | |

| 3 (Asparagine) | Glutamine | Examine the effect of side-chain length. |

| Aspartic Acid | Introduce a negative charge. | |

| N-methyl Asparagine | Modify hydrogen bonding potential of the side chain. |

These computational and theoretical approaches provide a powerful framework for understanding the chemical and physical properties of this compound and for guiding the design of new analogs with potentially useful biological activities.

Role of Glycyl L Prolyl L Asparagine in in Vitro Biochemical Systems

Substrate Specificity Studies for Peptide-Modifying Enzymes

Glycyl-L-prolyl-L-asparagine is utilized in vitro to probe the substrate specificity of several classes of peptide-modifying enzymes, particularly those that recognize and act upon proline or asparagine residues.

Prolyl Peptidases: This family of enzymes is characterized by its ability to cleave peptide bonds involving proline residues. nih.gov Prolyl endopeptidases, for instance, cleave on the C-terminal side of proline residues within a peptide chain. researchgate.net The Gly-Pro-Asn sequence presents a classic Pro-Xaa bond (where Xaa is the next amino acid, in this case, Asparagine), making it a potential substrate for these enzymes. In vitro assays using Gly-Pro-Asn can help determine the kinetic parameters (kcat, Km) of a given prolyl peptidase, revealing its efficiency and affinity for this specific sequence. Comparing its cleavage rate to other Pro-Xaa containing peptides helps to map the enzyme's preferences at the P1' position (the residue following the cleavage site). nih.gov

Asparaginyl Ligases and Endopeptidases (AEPs): These enzymes, also known as legumains, recognize asparagine (or sometimes aspartate) at the P1 position of their substrates. frontiersin.org While many AEPs function as proteases that cleave the peptide bond C-terminal to the asparagine, a subset known as peptide asparaginyl ligases (PALs) can catalyze the formation of a new peptide bond, a process valuable in protein engineering. frontiersin.orgnih.gov Gly-Pro-Asn can be used to investigate whether it is a substrate for the proteolytic activity of AEPs. Furthermore, studies have engineered AEPs to alter their substrate specificity. nih.govresearchgate.net For example, the widely used OaAEP1 ligase has a preference for Asn-X-Y sequences, and its specificity can be modified through mutagenesis. nih.gov Using Gly-Pro-Asn in comparative studies with wild-type and engineered AEPs can elucidate the specific sequence motifs that favor either hydrolysis or ligation. nih.govnih.gov Asparagine peptide lyases represent another class of enzymes that cleave at asparagine residues, but through an elimination reaction rather than hydrolysis, defining a distinct catalytic type. nih.gov

The following table summarizes the potential interactions of Gly-Pro-Asn with these enzyme classes.

Table 1: Gly-Pro-Asn as a Potential Substrate for Peptide-Modifying Enzymes | Enzyme Class | Action | Recognition Site in Gly-Pro-Asn | Potential Use in Assays | | :--- | :--- | :--- | :--- | | Prolyl Endopeptidases | Hydrolysis of peptide bond | -Pro-|-Asn- | Determining cleavage efficiency and P1' specificity | | Asparaginyl Endopeptidases (AEPs) | Hydrolysis of peptide bond | -Asn-|- (C-terminus) | Assessing proteolytic activity and P1 substrate recognition | | Peptide Asparaginyl Ligases (PALs) | Formation of peptide bond | -Asn (for ligation to an N-terminal nucleophile) | Investigating requirements for ligation vs. hydrolysis | | Asparagine Peptide Lyases | Elimination reaction at Asn | -Asn (C-terminus) | Studying non-hydrolytic peptide bond cleavage |

Exploration of Potential Modulatory Activities on Enzyme Systems (e.g., Amidohydrolases)

Beyond serving as a direct substrate, Gly-Pro-Asn can be explored in vitro for its potential to modulate the activity of certain enzymes, such as amidohydrolases. These enzymes cleave amide bonds, and their members include L-asparaginase (an L-asparagine amidohydrolase) and glutaminase (B10826351). nih.gov

L-asparaginase catalyzes the hydrolysis of the side-chain amide of asparagine to aspartate and ammonia. While its primary substrate is the free amino acid, its activity can be influenced by the presence of asparagine-containing peptides. Gly-Pro-Asn could act as a competitive inhibitor by binding to the active site without being efficiently hydrolyzed, or as a weak substrate, depending on the specific enzyme's tolerance for N-terminally modified asparagine. Similarly, some L-asparagine amidohydrolases exhibit significant glutaminase activity. nih.gov Studies could investigate if Gly-Pro-Asn differentially affects the asparaginase (B612624) versus the glutaminase function of such bifunctional enzymes.

Another relevant enzyme class is the prolyl aminopeptidases (PAPs) or L-proline amide hydrolases, which cleave an N-terminal amino acid from a peptide, but only if the second residue is proline. ugr.es While Gly-Pro-Asn itself has glycine (B1666218) at the N-terminus, it could potentially act as an inhibitor to enzymes that cleave Xaa-Pro-Yaa sequences, by competing for the active site. The unique, rigid structure conferred by the proline residue can influence how the peptide fits into an enzyme's active site, potentially blocking access for the intended substrate. nih.gov

Participation in Peptide-Mediated Molecular Recognition Processes

The specific sequence of amino acids in a peptide is crucial for its interaction with other biomolecules, such as proteins and receptors. nih.gov The Gly-Pro-Asn motif, or similar sequences, has been implicated in molecular recognition events.

For example, studies on the insulin (B600854) receptor have shown that sequences like Gly-Pro-Leu-Tyr and Asn-Pro-Glu-Tyr are critical for its normal endocytosis. nih.gov Mutation of these sequences impairs the receptor's function, highlighting the importance of the Pro-Xaa-Tyr and Asn-Pro-Xaa-Tyr motifs in mediating the protein-protein interactions necessary for cellular trafficking. While not identical, the presence of the Gly-Pro and Asn-Pro elements in these functional motifs suggests that Gly-Pro-Asn could be used in vitro to study the binding contributions of such sequences.

Furthermore, specific tripeptide motifs are known to be key components of the binding sites of glycan-binding proteins (lectins). nih.gov For instance, mannose-binding lectins often contain a conserved Glu-Pro-Asn motif in their carbohydrate-binding site, while galactose-binding lectins feature a Gln-Pro-Asp motif. nih.gov The structural similarity of Gly-Pro-Asn to these motifs makes it a valuable peptide for investigating the principles of lectin-peptide interactions and the role of individual residues in determining binding specificity.

Table 2: Examples of Gly-Pro-Asn-like Motifs in Molecular Recognition

| Protein/System | Recognition Motif | Biological Function | Relevance to Gly-Pro-Asn |

|---|---|---|---|

| Insulin Receptor | Gly-Pro-Leu-Tyr | Endocytosis | Contains Gly-Pro unit, useful for studying binding contributions. nih.gov |

| Insulin Receptor | Asn-Pro-Glu-Tyr | Endocytosis | Contains Asn-Pro unit, highlights the role of this dipeptide in recognition. nih.gov |

| Mannose-Binding Lectin | Glu-Pro-Asn | Carbohydrate Binding | High similarity; can be used as a probe for peptide-lectin interactions. nih.gov |

Advanced Analytical Methodologies for Glycyl L Prolyl L Asparagine Characterization

High-Resolution Mass Spectrometry for Structural Elucidation and Degradation Product Identification

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the definitive structural confirmation of Glycyl-L-prolyl-L-asparagine. nih.gov By providing a highly accurate mass measurement, HR-MS can confirm the elemental composition of the peptide with low parts-per-million (ppm) error, distinguishing it from other molecules with the same nominal mass. nih.gov

For sequence elucidation, tandem mass spectrometry (MS/MS) is employed. Collision-induced dissociation (CID) of the protonated parent ion generates a predictable series of fragment ions. Cleavage along the peptide backbone results in b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The presence of a proline residue often leads to a particularly intense fragment ion resulting from cleavage at its N-terminal side, a phenomenon known as the "proline effect". osu.edu

HR-MS is also critical for identifying and characterizing degradation products. A primary degradation pathway for asparagine-containing peptides is non-enzymatic deamidation. nih.govnih.gov This reaction proceeds through a five-membered succinimide (B58015) ring intermediate formed by the nucleophilic attack of the adjacent peptide bond's nitrogen atom on the asparagine side-chain carbonyl group. nih.govnih.gov This succinimide intermediate is subsequently hydrolyzed to form a mixture of L-aspartyl and L-isoaspartyl residues. nih.govproteinmetrics.comresearchgate.net HR-MS can readily detect the mass shift associated with these modifications.

Table 1: Common Degradation Products of this compound Detectable by HR-MS

| Modification | Mass Change (Da) | Description |

|---|---|---|

| Deamidation (to Aspartyl) | +0.984 | Hydrolysis of the asparagine side-chain amide to a carboxylic acid. |

| Deamidation (to Isoaspartyl) | +0.984 | Hydrolysis of the succinimide intermediate at the β-carbonyl, resulting in a rearranged backbone linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional structure and conformational dynamics of peptides in solution at atomic resolution. imrpress.comimrpress.com For this compound, a key structural feature is the Gly-Pro peptide bond, which can exist in either a cis or trans conformation. imrpress.commdpi.com Due to the high energy barrier for rotation, the interconversion between these two isomers is slow on the NMR timescale (10⁻³–10⁻² s⁻¹), resulting in two distinct sets of resonance signals in the NMR spectrum for the residues adjacent to the proline. imrpress.comnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to characterize these conformational states.

1D ¹H NMR: Provides initial information, with the potential to observe separate signals for the cis and trans isomers.

2D TOCSY (Total Correlation Spectroscopy): Used to assign all proton signals within a single amino acid residue's spin system.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (< 5 Å). The intensity of the Hα(Gly)-Hα(Pro) NOE peak is characteristically different for the trans and cis isomers, allowing for unambiguous assignment and quantification of their relative populations. imrpress.com

For a short, flexible tripeptide like this compound, the solution state is best described as a dynamic ensemble of conformations rather than a single, rigid structure. nih.govucl.ac.uk NMR data, often combined with molecular dynamics simulations, can map these preferred conformations and the energetic landscape of their interconversion. mdpi.comnih.gov

Table 2: Illustrative ¹H NMR Chemical Shifts for Peptides Containing Proline Isomers

| Proton | Typical Chemical Shift (ppm) - trans isomer | Typical Chemical Shift (ppm) - cis isomer |

|---|---|---|

| Proline Hα | ~4.3-4.5 | ~4.2-4.4 |

| Proline Hδ | ~3.5-3.7 | ~3.7-3.9 |

Note: Exact chemical shifts are highly dependent on solvent, pH, temperature, and neighboring residues.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides and for their quantitative analysis. mtoz-biolabs.combiocompare.comjpt.com Reversed-Phase HPLC (RP-HPLC) is the most common modality used for this purpose. mtoz-biolabs.comcreative-proteomics.comaltabioscience.com

In RP-HPLC, the separation of the target peptide from impurities (such as deletion sequences, incompletely deprotected peptides, or byproducts from degradation) is based on differences in hydrophobicity. mtoz-biolabs.comnih.gov The peptide mixture is passed through a column packed with a non-polar stationary phase (typically C18-bonded silica), and elution is achieved by a gradient of an increasing concentration of an organic solvent (like acetonitrile) in a polar mobile phase (typically water). creative-proteomics.comaltabioscience.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution. jpt.com

For quantitative analysis, detection is most often performed using a UV detector. The peptide bond absorbs strongly around 215-220 nm, providing a universal detection method for all peptide species present. creative-proteomics.comaltabioscience.com The purity is typically reported as the peak area of the main component relative to the total area of all peaks in the chromatogram. For more complex samples or when UV detection lacks sensitivity, a Charged Aerosol Detector (CAD) or coupling the HPLC to a mass spectrometer (LC-MS) can be used for quantification. acs.org

Table 3: Typical RP-HPLC Parameters for Peptide Purity Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Future Directions and Emerging Research Avenues for Glycyl L Prolyl L Asparagine Studies

Investigation of Supramolecular Assembly and Self-Organizing Behavior

The spontaneous organization of molecules into ordered, large-scale structures is a cornerstone of nanotechnology and materials science. Peptides, with their specific recognition motifs and hydrogen-bonding capabilities, are excellent candidates for creating such self-assembling systems. The constituent amino acids of Gly-Pro-Asn suggest a predisposition for supramolecular organization.

Future investigations will likely focus on how the interplay between the flexible glycine (B1666218), the turn-inducing proline, and the hydrogen-bonding asparagine side chain dictates the self-assembly process. Research on related homopolypeptides, such as polyglycine and poly-L-proline, has shown that these residues can drive aggregation into distinct structures like amyloid-like fibrils and protofibrils researchgate.net. The specific sequence of Gly-Pro-Asn is expected to yield unique self-organizing behaviors, potentially forming nanotubes, vesicles, or hydrogels under specific environmental conditions (e.g., pH, temperature, solvent). Understanding these processes is crucial, as the resulting nanostructures could have applications in drug delivery, tissue engineering, and biomaterials. Modern biophysical strategies that identify minimal biological systems exhibiting emergent self-organized behavior, such as the study of Min protein oscillations in Escherichia coli, provide a conceptual framework for investigating the potential for Gly-Pro-Asn to form dynamic patterns and waves nih.gov.

| Research Focus Area | Rationale | Potential Applications |

| Nanostructure Formation | The unique combination of flexible, rigid, and polar residues may drive the formation of specific, ordered nanostructures. | Biomaterials, drug delivery systems, tissue scaffolding. |

| Hydrogelation | The peptide's ability to form extensive hydrogen bond networks could lead to the formation of stimuli-responsive hydrogels. | Smart materials, controlled release matrices, 3D cell culture. |

| Influence of Environment | Systematically studying the effects of pH, ionic strength, and temperature on assembly to control the resulting morphology. | Tunable biomaterials, sensors. |

Integration into Complex Peptide Systems for Functional Probes

Short peptide motifs are increasingly being used as targeting ligands or functional components within larger, more complex systems designed for diagnostics and therapy. The Asn-Gly-Arg (NGR) tripeptide motif, for example, has been successfully exploited as a vehicle to deliver imaging agents and therapeutics to tumor vasculature by targeting the aminopeptidase (B13392206) N (CD13) receptor nih.govresearchgate.net.

This strategy provides a blueprint for the future development of Gly-Pro-Asn-based systems. By conjugating Gly-Pro-Asn to imaging agents (like radioisotopes or fluorescent dyes) or therapeutic payloads, novel functional probes could be created. The research would involve identifying the biological targets to which Gly-Pro-Asn may bind with specificity. Furthermore, incorporating this tripeptide into larger peptide scaffolds could modulate the stability, solubility, and bioavailability of the resulting molecule. The development of fluorescent probes for specific amino acids, such as arginine, demonstrates the feasibility of designing small molecules for precise biological detection, a principle that could be extended to systems incorporating Gly-Pro-Asn for targeting or sensing applications acs.org.

| Probe Type | Integration Strategy | Potential Application |

| Imaging Agents | Covalent conjugation of Gly-Pro-Asn to radioisotopes (for PET/SPECT) or near-infrared (NIR) fluorophores. | Non-invasive imaging of specific tissues or cell types that the peptide targets. |

| Therapeutic Conjugates | Linking the peptide to cytotoxic drugs or nanoparticles to guide them to a target site. | Targeted cancer therapy, reducing systemic toxicity. |

| Biosensors | Incorporation into FRET-based peptide probes or as a recognition element on a sensor surface. | Detection of specific proteins or enzymes that interact with the Gly-Pro-Asn sequence. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational methods are indispensable tools for exploring the molecular world, offering insights that are often difficult to obtain through experiments alone. For Glycyl-L-prolyl-L-asparagine, advanced computational modeling can provide a profound understanding of its structural dynamics, energetics, and interactions.

Molecular Dynamics (MD) simulations can be employed to map the conformational landscape of the tripeptide in various solvent environments, revealing its flexibility and preferred shapes. Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can offer high-accuracy calculations of its electronic structure and thermodynamic properties, similar to studies performed on asparagine and glycyl-asparagine scielo.br. Such computational approaches have been used to analyze the conformational preferences of the Pro-Pro sequence unit, demonstrating excellent agreement with high-resolution X-ray crystallography data nih.gov. These models can predict how Gly-Pro-Asn interacts with biological targets, such as enzyme active sites or protein-protein interfaces, guiding the design of functional probes and derivatives.

| Computational Method | Research Goal | Expected Insights |

| Molecular Dynamics (MD) | To simulate the peptide's movement and conformational changes over time in an aqueous environment. | Identification of stable conformations, flexibility of the backbone, and solvation patterns. |

| Density Functional Theory (DFT) | To calculate electronic properties and reaction energetics with high accuracy. | Understanding of intramolecular hydrogen bonding, pKa values, and reaction mechanisms for derivatization. scielo.br |

| Molecular Docking | To predict the binding mode and affinity of Gly-Pro-Asn to a specific protein target. | Hypothesis generation for the peptide's biological function and targets for probe development. |

| Machine Learning (ML) | To develop predictive models based on simulation data for properties like solubility or binding affinity of derivatives. | Acceleration of the design process for new Gly-Pro-Asn analogues with desired properties. bohrium.com |

Development of Novel Synthetic Strategies for this compound and its Derivatives

While the synthesis of a simple tripeptide is routine, the future lies in the efficient and versatile production of its derivatives. Advanced synthetic strategies are needed to create novel analogues with enhanced stability, modified functionality, or specific labels.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu methodology is a well-established and rapid method for preparing peptides and their analogues, as demonstrated in the synthesis of Gly-Pro-Glu derivatives nih.gov. Future work on Gly-Pro-Asn will leverage SPPS to create libraries of related compounds. A particularly promising avenue is the synthesis of derivatives modified at the asparagine residue. Methodologies for producing glycosylated asparagine building blocks, such as Fmoc-Asn(Glc(Ac)4)-OH, allow for their direct incorporation into a peptide sequence via SPPS researchgate.net. This opens the door to creating a wide range of N-glycopeptide derivatives of Gly-Pro-Asn, which could have altered pharmacokinetic properties or new biological activities. Other novel strategies may focus on creating cyclic versions of the peptide to enhance stability or developing methods for site-specific modification with non-canonical amino acids.

| Synthetic Strategy | Description | Application for Gly-Pro-Asn |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of the peptide on a solid resin support, allowing for easy purification. | Efficient and automated synthesis of the core Gly-Pro-Asn sequence and simple analogues. nih.gov |

| Glycosylated Building Blocks | Synthesis of an Fmoc-protected asparagine residue with a carbohydrate moiety attached to its side chain. | Creation of N-glycopeptide derivatives of Gly-Pro-Asn to improve solubility, stability, or introduce new binding interactions. researchgate.net |

| N-Terminus Modification | Coupling of various analogues of glycine to the Pro-Asn dipeptide. | Exploration of structure-activity relationships by altering the N-terminal residue. nih.gov |

| Peptide Cyclization | Head-to-tail or side-chain cyclization of the linear peptide. | To increase conformational rigidity and resistance to enzymatic degradation. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Glycyl-L-prolyl-L-asparagine (GPN), and how can purity be optimized?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing tripeptides like GPN. Key steps include:

- Resin selection : Use Fmoc-protected amino acids with a Wang resin for optimal cleavage .

- Coupling efficiency : Monitor via Kaiser test or ninhydrin assay to ensure >99% reaction completion .

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) achieves >95% purity. Confirm via mass spectrometry (MS) and NMR .

Q. How can researchers validate the structural integrity of GPN post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR spectra for backbone amide protons (δ 7.5–8.5 ppm) and proline’s pyrrolidine ring (δ 1.5–2.5 ppm) .

- Circular Dichroism (CD) : Confirm secondary structure (e.g., β-turn propensity) in aqueous solutions at 25°C .

- HPLC-MS : Validate molecular weight (MW: 330.3 g/mol) and retention time consistency against a reference standard .

Advanced Research Questions

Q. What experimental designs are optimal for studying GPN’s conformational dynamics in biological systems?

- Methodological Answer : Use multi-technique approaches:

- Molecular Dynamics (MD) Simulations : Simulate GPN in explicit solvent (e.g., TIP3P water) for 100+ ns to track backbone flexibility and hydrogen bonding .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., ) between GPN and target proteins (e.g., collagenase) under physiological pH .

- Table 1 : Example MD simulation parameters:

| Parameter | Value |

|---|---|

| Force Field | AMBER ff14SB |

| Temperature | 310 K |

| Solvent | TIP3P water |

| Simulation Time | 100 ns |

Q. How should researchers address contradictory data on GPN’s enzymatic stability in vitro versus in vivo?

- Methodological Answer : Investigate confounding variables:

- Protease Sensitivity : Test GPN degradation in serum (e.g., human plasma at 37°C) vs. buffer-only controls using LC-MS quantification .

- Compartmentalization : Use fluorescence microscopy with tagged GPN to assess intracellular stability in HEK293 cells .

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions (p < 0.05 threshold) .

Q. What strategies ensure robust reproducibility in GPN’s bioactivity assays?

- Methodological Answer : Implement rigorous controls and documentation:

- Positive/Negative Controls : Include known collagenase inhibitors (e.g., EDTA) and vehicle-only samples .

- Blinded Analysis : Assign sample IDs randomly to minimize bias in activity scoring .

- Data Transparency : Publish raw HPLC chromatograms and MD trajectory files in open-access repositories .

Guidance for Rigorous Research Design

- Hypothesis Testing : Frame questions using the PICO framework (Population: target enzyme; Intervention: GPN dosage; Comparison: control peptides; Outcome: IC) .

- Ethical Data Collection : Adhere to FINER criteria (Feasible lab scale; Novelty in peptide modification; Relevance to collagen disorders) .

- Literature Review : Use SPARQL-AG for systematic queries in PubMed/KEGG to map GPN’s role in extracellular matrix pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.